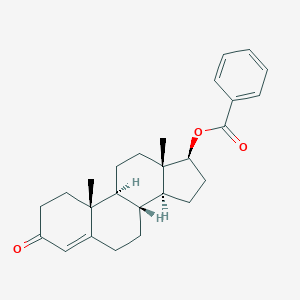

Testosterone benzoate

Descripción general

Descripción

- Sirve como un profármaco de testosterona , lo que significa que se convierte en testosterona en el cuerpo.

- Administrado por inyección intramuscular , exhibe un efecto de depósito de larga duración y una duración de acción extendida .

Benzoato de testosterona: or ) is an .

Aplicaciones Científicas De Investigación

Química: Los investigadores estudian la reactividad del benzoato de testosterona y su papel en las transformaciones químicas.

Biología: Puede utilizarse en estudios relacionados con las vías de señalización de andrógenos y la regulación hormonal.

Medicina: Aunque no se utiliza ampliamente en la clínica, se ha investigado su potencial efecto terapéutico.

Industria: Sus aplicaciones industriales son limitadas debido a su falta de disponibilidad comercial.

Mecanismo De Acción

Objetivos: El benzoato de testosterona interactúa con los receptores de andrógenos (AR) en las células.

Vías: Activa las vías mediadas por AR, influyendo en la expresión genética y los procesos celulares.

Análisis Bioquímico

Biochemical Properties

Testosterone benzoate interacts with various enzymes and proteins in the body. It is a prodrug of testosterone, meaning it is metabolized into testosterone in the body . This process involves various enzymes and biochemical reactions. The exact nature of these interactions is complex and involves multiple biochemical pathways.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, testosterone and its metabolite estradiol induce numerous effects during critical periods of pre- and perinatal brain developments .

Molecular Mechanism

The mechanism of action of this compound is primarily through its metabolism to testosterone. The effects of testosterone in humans and other vertebrates occur by way of two main mechanisms: by activation of the androgen receptor (directly or as DHT), and by conversion to estradiol and activation of certain estrogen receptors .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, bulls grow 8%–12% faster than steers, have better feed efficiency, and produce a leaner carcass

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized into testosterone, which is then further metabolized through various pathways in the body

Subcellular Localization

Testosterone is localized at the level of the endoplasmic reticulum, whereas the rate-determining step for steroidogenesis (regulated by LH) is at the level of the cholesterol side chain cleavage activity in the mitochondria .

Métodos De Preparación

Rutas sintéticas: El benzoato de testosterona se puede sintetizar por esterificación de la testosterona con ácido benzoico.

Condiciones de reacción: Las condiciones específicas dependen del método de síntesis utilizado.

Producción industrial: Aunque nunca se comercializó, fue el primer éster de andrógeno y éster de testosterona que se sintetizó.

Análisis De Reacciones Químicas

Reacciones: El benzoato de testosterona puede sufrir varias reacciones, que incluyen , , y .

Reactivos y condiciones comunes: Estas reacciones implican reactivos y condiciones estándar utilizados para transformaciones similares.

Productos principales: Los productos formados dependen de la reacción específica; por ejemplo, la oxidación puede producir diferentes metabolitos.

Comparación Con Compuestos Similares

Singularidad: La singularidad del benzoato de testosterona radica en su patrón de esterificación específico.

Compuestos similares: Otros ésteres de testosterona (por ejemplo, cipionato de testosterona, enantato de testosterona) comparten similitudes, pero difieren en la longitud del éster y la farmacocinética.

Propiedades

IUPAC Name |

(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O3/c1-25-14-12-19(27)16-18(25)8-9-20-21-10-11-23(26(21,2)15-13-22(20)25)29-24(28)17-6-4-3-5-7-17/h3-7,16,20-23H,8-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJSCADWIWNGKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)C4=CC=CC=C4)CCC5=CC(=O)CCC35C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2088-71-3 | |

| Record name | Testosterone benzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethene, [2-(2-ethoxyethoxy)ethoxy]-](/img/structure/B159230.png)

![2-methyl-1H-Naphth[1,2-d]imidazole](/img/structure/B159234.png)